molecular formula C11H9FOS B13722422 (3-Fluoro-5-thiophen-2-ylphenyl)-methanol

(3-Fluoro-5-thiophen-2-ylphenyl)-methanol

Cat. No.: B13722422
M. Wt: 208.25 g/mol
InChI Key: HFKUJCNNUCYSCK-UHFFFAOYSA-N
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Description

(3-Fluoro-5-thiophen-2-ylphenyl)-methanol is a chemical compound that has garnered interest due to its unique physical and chemical properties. This compound is characterized by the presence of a fluorine atom, a thiophene ring, and a phenyl group, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-thiophen-2-ylphenyl)-methanol typically involves the reaction of 3-fluoro-5-(thiophen-2-yl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under controlled temperature conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-thiophen-2-ylphenyl)-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced further to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of (3-Fluoro-5-thiophen-2-ylphenyl)ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

(3-Fluoro-5-thiophen-2-ylphenyl)-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-thiophen-2-ylphenyl)-methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and thiophene ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(thiophen-2-yl)benzoic acid
  • 3-Fluoro-5-(thiophen-2-yl)phenol

Uniqueness

(3-Fluoro-5-thiophen-2-ylphenyl)-methanol stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group, fluorine atom, and thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H9FOS

Molecular Weight

208.25 g/mol

IUPAC Name

(3-fluoro-5-thiophen-2-ylphenyl)methanol

InChI

InChI=1S/C11H9FOS/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h1-6,13H,7H2

InChI Key

HFKUJCNNUCYSCK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)CO)F

Origin of Product

United States

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